molecular formula C15H20N2O2 B11144478 N-[2-(4-methoxy-1H-indol-1-yl)ethyl]-2-methylpropanamide

N-[2-(4-methoxy-1H-indol-1-yl)ethyl]-2-methylpropanamide

Cat. No.: B11144478
M. Wt: 260.33 g/mol
InChI Key: ZVIOUXRAETUFIS-UHFFFAOYSA-N
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Description

N-[2-(4-methoxy-1H-indol-1-yl)ethyl]-2-methylpropanamide is a synthetic compound featuring a substituted indole core linked to a 2-methylpropanamide group via an ethyl chain. The 4-methoxy substitution on the indole ring distinguishes it from structurally related analogs and may influence its physicochemical properties and biological activity.

Properties

Molecular Formula

C15H20N2O2

Molecular Weight

260.33 g/mol

IUPAC Name

N-[2-(4-methoxyindol-1-yl)ethyl]-2-methylpropanamide

InChI

InChI=1S/C15H20N2O2/c1-11(2)15(18)16-8-10-17-9-7-12-13(17)5-4-6-14(12)19-3/h4-7,9,11H,8,10H2,1-3H3,(H,16,18)

InChI Key

ZVIOUXRAETUFIS-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(=O)NCCN1C=CC2=C1C=CC=C2OC

Origin of Product

United States

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-methoxy-1H-indol-1-yl)ethyl]-2-methylpropanamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include oxindole derivatives, secondary amines, and substituted indoles, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

N-[2-(4-methoxy-1H-indol-1-yl)ethyl]-2-methylpropanamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[2-(4-methoxy-1H-indol-1-yl)ethyl]-2-methylpropanamide involves its interaction with specific molecular targets and pathways. The indole moiety can bind to various receptors and enzymes, modulating their activity. This compound may exert its effects through pathways involving oxidative stress, apoptosis, and cell signaling .

Comparison with Similar Compounds

Key Compounds:

N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-2,2-dimethylpropanamide (F1V)

  • Structural Difference : Methoxy group at indole position 5 vs. position 4 in the target compound.
  • Impact : Positional isomerism can alter electronic distribution and receptor interactions .

N-(2-(1H-Indol-3-yl)ethyl)-2-(2-fluoro-[1,1′-biphenyl]-4-yl)propanamide Structural Difference: Fluorinated biphenyl group replaces the 4-methoxyindole.

N-[(Indol-4-yl)methyl]-2-(2,4-dichlorophenoxy)propanamide (34t) Structural Difference: Dichlorophenoxy substituent instead of 2-methylpropanamide.

N-(2-(1H-Indol-3-yl)ethyl)-2-(6-methoxynaphthalen-2-yl)propanamide

  • Structural Difference : Methoxynaphthalene moiety replaces 4-methoxyindole.
  • Impact : Broader π-system may enhance anti-inflammatory properties via COX inhibition .

Table 2: Pharmacological Profiles

Compound Name Reported Activity Mechanism/Receptor Interaction
N-[2-(4-methoxy-1H-indol-1-yl)ethyl]-2-methylpropanamide Hypothetical: Serotonin receptor modulation Likely 5-HT receptor affinity
(S)-3-(1H-Indol-3-yl)-2-[3-(4-methoxyphenyl)ureido]-N-alkylpropanamides Selective FPR1 agonists (IC₅₀: 10–100 nM) Formyl peptide receptor activation
N-(4-Cyano-3-iodophenyl)-2-hydroxy-2-methylpropanamide analogs Androgen receptor degradation (PROTACs) Ubiquitin-proteasome system targeting
N-(2-(1H-Indol-3-yl)ethyl)-2-(6-methoxynaphthalen-2-yl)propanamide NSAID-derived anti-inflammatory activity COX-1/COX-2 inhibition

Key Insights :

  • The 4-methoxyindole group in the target compound may confer selectivity for serotonin receptors, similar to tryptamine-derived analogs .
  • Dichlorophenoxy and fluorobiphenyl substituents in analogs enhance antimicrobial or anticancer activity .

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